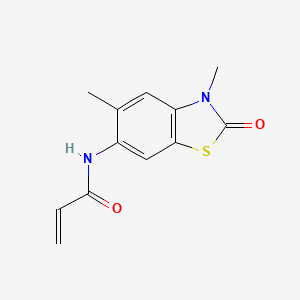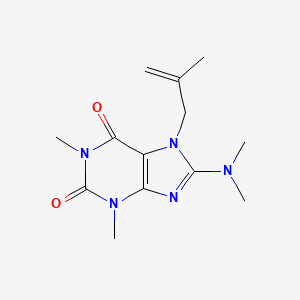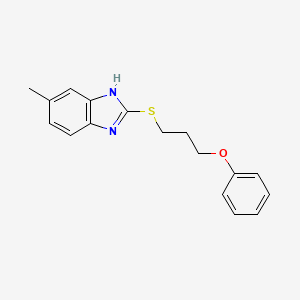
6-methyl-2-(3-phenoxypropylsulfanyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-(3-phenoxypropylsulfanyl)-1H-benzimidazole, also known as MPB, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. MPB is a benzimidazole derivative that has been shown to possess various biological and pharmacological properties, making it a promising candidate for further research.
Applications De Recherche Scientifique
DNA Topoisomerase Inhibition
Benzimidazole derivatives, including 6-methyl-2-(3-phenoxypropylsulfanyl)-1H-benzimidazole, have been studied for their potential to inhibit DNA topoisomerase I, an enzyme critical for DNA replication and cell division. This inhibition could make these derivatives valuable for the development of anticancer therapies. For example, a study found that certain 1H-benzimidazole derivatives exhibited potent topoisomerase I inhibition, indicating the potential of structurally similar compounds like 6-methyl-2-(3-phenoxypropylsulfanyl)-1H-benzimidazole in cancer research A. S. Alpan, H. Gunes, Z. Topçu (2007).
Antimicrobial Activity
Benzimidazole compounds have demonstrated significant antimicrobial properties against a variety of pathogens, including resistant strains. This makes them attractive for developing new antibacterial and antifungal agents. For instance, novel benzimidazole derivatives have shown potent and selective activity against Helicobacter pylori, a major cause of gastric ulcers and cancer, with minimal effect on non-target microorganisms, highlighting their potential as targeted antimicrobial therapies D. Carcanague, Y. Shue, M. A. Wuonola, et al. (2002).
Antioxidant Properties
The antioxidant capacity of benzimidazole derivatives is another area of interest, with implications for diseases caused by oxidative stress, such as neurodegenerative disorders and cancer. Certain 1H-benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit lipid peroxidation, a key mechanism of cellular damage. These compounds showed promising antioxidant activity, suggesting their potential therapeutic applications C. Kuş, G. Ayhan-Kilcigil, B. Eke, M. Iscan (2004).
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives have been explored, offering potential benefits for treating inflammation-related diseases. For example, certain derivatives were synthesized and evaluated for their anti-inflammatory effects using the rat-paw oedema method. Some of these compounds showed significant anti-inflammatory activity, comparable to that of established drugs like Indomethacin R. Bhor, K. Sable (2022).
Propriétés
IUPAC Name |
6-methyl-2-(3-phenoxypropylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-8-9-15-16(12-13)19-17(18-15)21-11-5-10-20-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROELOCFWNMJVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(3-phenoxypropylsulfanyl)-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2796557.png)
![3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2796558.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2796559.png)
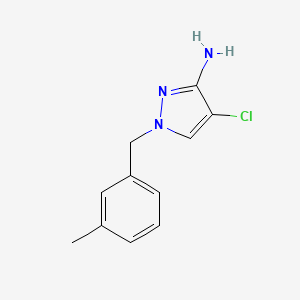
![2-[2-(benzylamino)-2-oxoethyl]-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2796562.png)
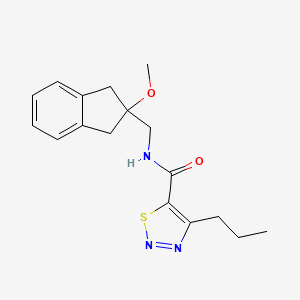
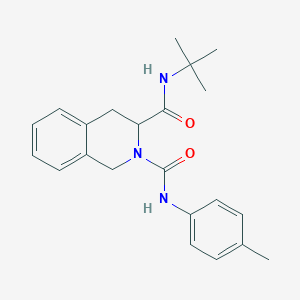
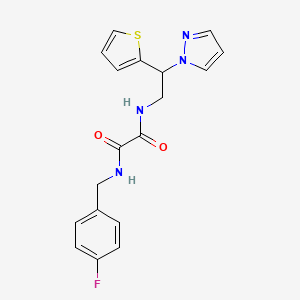
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2796568.png)
![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile](/img/structure/B2796569.png)
![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2796572.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2796573.png)
